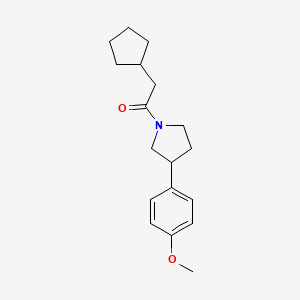

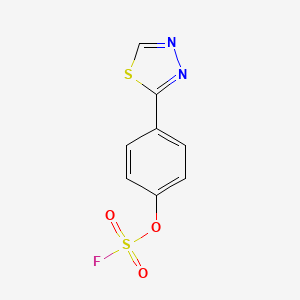

![molecular formula C15H20N4S B2578452 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923694-17-1](/img/structure/B2578452.png)

3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types: 1,2,3-triazole and 1,2,4-triazole . They are known for their versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

Triazoles can be synthesized through several methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the synthesis of triazole compounds from various nitrogen sources .Molecular Structure Analysis

Triazoles have a five-membered ring structure containing two carbon atoms and three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their structure and substituents . For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Imidazo[2,1-c][1,2,4]triazole derivatives have been synthesized and tested for their antimicrobial properties. A straightforward method developed for synthesizing 1-phenyl-imidazo[2,1-c][1,2,4]triazoles showed reasonable yields and short reaction times, with some compounds displaying significant antimicrobial activity (Aouali et al., 2014).

Anticancer Activity

Novel imidazole-1,2,3-triazole hybrids, designed based on a hybrid pharmacophore approach, have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds showed significant activity, with a notable interaction observed in molecular docking studies with a prominent cancer target receptor, indicating promising potential as anticancer drugs (Al-blewi et al., 2021).

Synthesis Methodologies

Research has also focused on the synthetic methodologies of imidazo[1,2-b][1,2,4]triazoles and related compounds, providing valuable insights into the construction of such heterocyclic systems. These methodologies facilitate the creation of diverse compounds for further pharmacological evaluation (Krishnaraj & Muthusubramanian, 2015).

Potential Antispastic Agents

Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have shown selective antagonism of strychnine-induced convulsions, suggesting their potential as antispastic agents. This highlights a unique application in treating spasticity, with some compounds showing promising profiles in in vivo models (Kane et al., 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methylbutylsulfanyl)-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-12(2)8-11-20-15-17-16-14-18(9-10-19(14)15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFSSJWOVGVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C2N1CCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

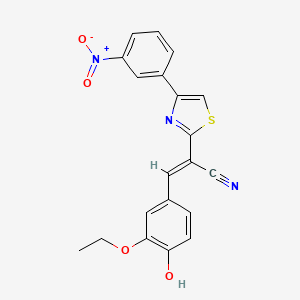

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)

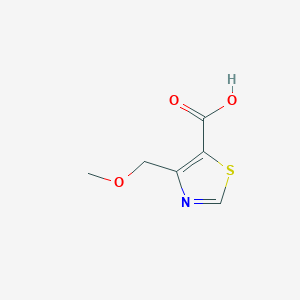

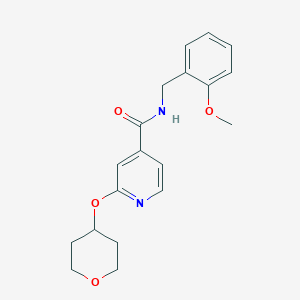

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)

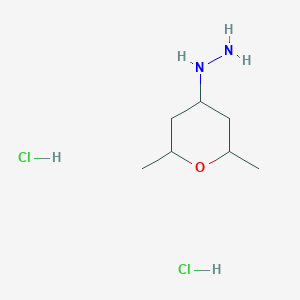

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)

![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)